(3R,4S,5R,6R)-6-(Acetoxymethyl)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-2-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate
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Overview
Description
The compound “(3R,4S,5R,6R)-6-(Acetoxymethyl)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-2-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including acetoxymethyl, fluorophenyl, thiophenyl, and hydroxytetrahydropyran, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the tetrahydropyran ring, the introduction of the acetoxymethyl group, and the attachment of the fluorophenyl and thiophenyl groups. Typical reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, advanced purification techniques, and sustainable practices to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Hydrolysis: Cleavage of ester bonds to form carboxylic acids and alcohols.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and acids or bases for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while hydrolysis may produce carboxylic acids and alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology
In biology, the compound may be studied for its potential biological activity, including interactions with enzymes, receptors, and other biomolecules.
Medicine
In medicine, the compound could be investigated for its therapeutic potential, such as its ability to modulate specific biological pathways or its efficacy as a drug candidate.
Industry
In industry, the compound may find applications in the development of new materials, coatings, or other products that benefit from its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the desired effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other tetrahydropyran derivatives, fluorophenyl-containing molecules, and thiophenyl-containing molecules. Examples include:
- (3R,4S,5R,6R)-6-(Hydroxymethyl)-2-(3-((5-(4-chlorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-2-hydroxytetrahydro-2H-pyran-3,
Properties
Molecular Formula |
C32H33FO10S |
---|---|
Molecular Weight |
628.7 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-hydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C32H33FO10S/c1-17-6-9-24(14-23(17)15-26-12-13-28(44-26)22-7-10-25(33)11-8-22)32(38)31(42-21(5)37)30(41-20(4)36)29(40-19(3)35)27(43-32)16-39-18(2)34/h6-14,27,29-31,38H,15-16H2,1-5H3/t27-,29-,30+,31-,32?/m1/s1 |
InChI Key |
BYQOITRWTVKVGP-AIBPWPEASA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2([C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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